(5-Bromo-benzo[b]thiophen-2-yl)-methanol
Overview
Description
“(5-Bromo-benzo[b]thiophen-2-yl)-methanol” is a chemical compound with the molecular formula C15H10BrFOS and a molecular weight of 337.21 . It is also known by its IUPAC name, benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.597±0.06 g/cm3 . Its boiling point is predicted to be 458.7±40.0°C . The compound is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including (5-Bromo-benzo[b]thiophen-2-yl)-methanol, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion
(5-Bromo-benzo[b]thiophen-2-yl)-methanol is used as a reactant in the synthesis of phosphorescent sensor for quantification of copper (II) ion .
Preparation of CYP11B1 Inhibitors for Treatment of Cortisol Dependent Diseases
This compound is also used in the preparation of CYP11B1 inhibitors for the treatment of cortisol dependent diseases .
Suzuki-Miyaura Cross-Coupling Reactions
(5-Bromo-benzo[b]thiophen-2-yl)-methanol is used in Suzuki-Miyaura cross-coupling reactions .
Fluorescence Quantum Yield
The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .
Synthesis of PDE4 Inhibitors
This compound is involved in the synthesis of PDE4 inhibitors . PDE4 inhibitors are a class of medication that are commonly used to treat inflammatory diseases such as chronic obstructive pulmonary disease, asthma, and psoriasis .
Chemoselective Modification of Oncolytic Adenovirus
It is used in the chemoselective modification of oncolytic adenovirus . Oncolytic adenoviruses are genetically engineered viruses that selectively replicate in and kill cancer cells .
UV Promoted Phenanthridine Syntheses
This compound is used in UV promoted phenanthridine syntheses . Phenanthridine is a polycyclic aromatic hydrocarbon that is used in the synthesis of a variety of chemical compounds .
Manufacturing of Dyes
Thiophene derivatives, including (5-Bromo-benzo[b]thiophen-2-yl)-methanol, are used in the manufacturing of dyes such as thioindigo .
Pharmaceutical Drugs
It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .
Therapeutic Importance
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXAXVTXCGICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292744 | |
Record name | 5-Bromobenzo[b]thiophene-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-benzo[b]thiophen-2-yl)-methanol | |
CAS RN |
13771-72-7 | |
Record name | 5-Bromobenzo[b]thiophene-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13771-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzo[b]thiophene-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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